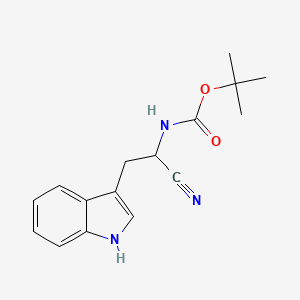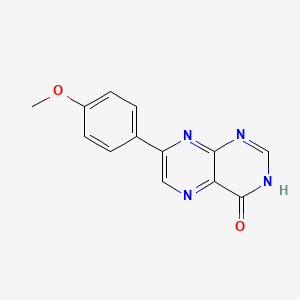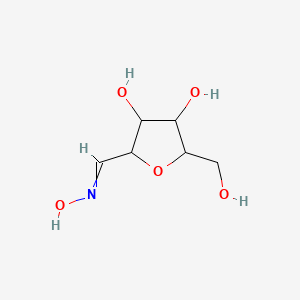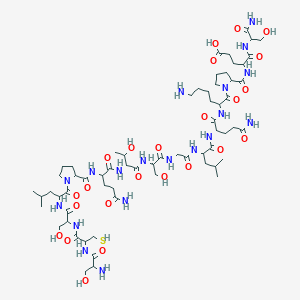
Leptin (116-130) amide (mouse)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 is a peptide with the sequence serine-cysteine-serine-leucine-proline-glutamine-threonine-serine-glycine-leucine-glutamine-lysine-proline-glutamic acid-serine-amide. This peptide is a fragment of the hormone leptin, specifically the segment from amino acids 116 to 130. Leptin is an adipocyte-derived hormone that plays a crucial role in regulating food intake and energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions include disulfide-bonded dimers, reduced peptides, and various analogs with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: has several applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of leptin and its fragments in metabolic regulation.
Medicine: Explores potential therapeutic uses in obesity, diabetes, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The peptide H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 exerts its effects by mimicking the action of leptin. It binds to leptin receptors in the hypothalamus, activating signaling pathways that regulate appetite and energy expenditure. The primary molecular targets include the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptin (full-length): The complete hormone with broader biological activities.
Leptin (fragments): Other segments of leptin with varying biological effects.
Other peptides: Peptides with similar sequences but different biological roles.
Uniqueness
H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: is unique due to its specific sequence, which retains the biological activity of leptin in regulating food intake and energy homeostasis. This makes it a valuable tool for studying leptin’s role in metabolism and developing therapeutic interventions .
Eigenschaften
Molekularformel |
C64H109N19O24S |
|---|---|
Molekulargewicht |
1560.7 g/mol |
IUPAC-Name |
4-[[1-[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93) |
InChI-Schlüssel |
YEHDWBRMEXDYLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)
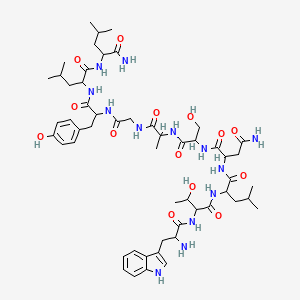

![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)
![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)
![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)

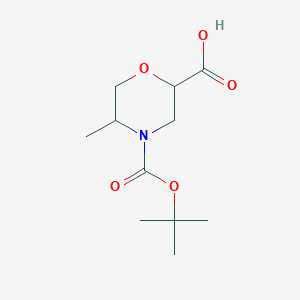
![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)
